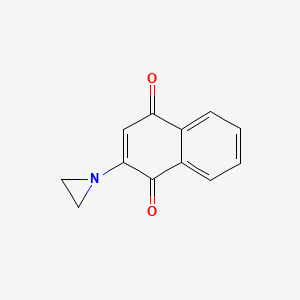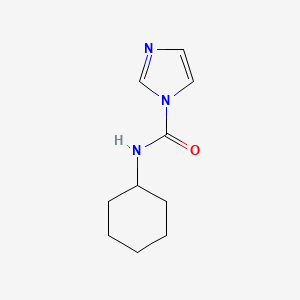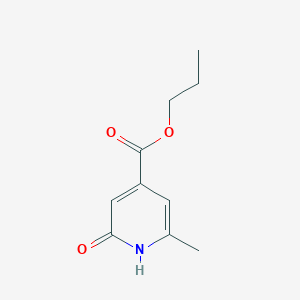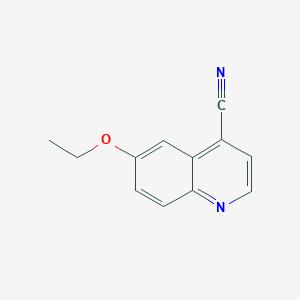
2-(Aziridin-1-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-yl)naphthalene-1,4-dione is a compound that combines the structural features of aziridine and naphthoquinone. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while naphthoquinone is a quinone derivative of naphthalene, known for its biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aziridine. One common method is to react 1,4-naphthoquinone with aziridine in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures, would apply to the production of this compound.
化学反应分析
Types of Reactions
2-(Aziridin-1-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different oxidation states.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Products include hydroquinone derivatives.
Substitution: Products include substituted aziridine derivatives.
科学研究应用
2-(Aziridin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Industry: Used in the synthesis of dyes and pigments due to its quinone structure.
作用机制
The mechanism of action of 2-(Aziridin-1-yl)naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The aziridine ring can alkylate DNA and proteins, leading to cytotoxic effects. These combined actions contribute to its potential anticancer activity .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the aziridine ring.
Aziridine: Contains the aziridine ring but lacks the quinone structure.
Mitomycin C: A well-known anticancer agent that also contains an aziridine ring and a quinone moiety.
Uniqueness
2-(Aziridin-1-yl)naphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
属性
CAS 编号 |
2382-36-7 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2 |
InChI 键 |
LJQJTPSKVRNQSI-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)




![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)




![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)

